molecular formula C31H48N4O7S B1681263 Terlakiren CAS No. 119625-78-4

Terlakiren

Cat. No.: B1681263
CAS No.: 119625-78-4
M. Wt: 620.8 g/mol
InChI Key: UZQBKCWYZBHBOW-YIPNQBBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Terlakiren is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of peptide bonds and the incorporation of specific functional groups to achieve the desired molecular structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality standards. The production methods are designed to be scalable and cost-effective for commercial manufacturing .

Chemical Reactions Analysis

Types of Reactions

Terlakiren undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups.

Scientific Research Applications

Mechanism of Action

Terlakiren exerts its effects by inhibiting the activity of renin, an enzyme involved in the renin-angiotensin system. Renin plays a crucial role in regulating blood pressure and fluid balance by converting angiotensinogen to angiotensin I. By inhibiting renin, this compound reduces the production of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of this compound include the active site of renin, where it binds and prevents the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Terlakiren is compared with other renin inhibitors, such as:

This compound is unique due to its high potency and specific binding affinity for renin, making it a valuable compound for research and therapeutic applications .

Biological Activity

Terlakiren is a notable compound primarily recognized for its role as an orally active renin inhibitor, which has significant implications in the treatment of hypertension. Its biological activity stems from its ability to inhibit renin, an enzyme crucial in the renin-angiotensin system that regulates blood pressure and fluid balance in the body. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Formula:

  • Chemical Formula: C₁₉H₂₃N₃O₄S
  • Molecular Weight: 373.47 g/mol

This compound's mechanism of action involves the inhibition of renin, which catalyzes the conversion of angiotensinogen to angiotensin I. This action leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby resulting in lower blood pressure levels. Studies have shown that this compound exhibits significant antihypertensive effects in various animal models, including guinea pigs and monkeys, with a favorable safety profile compared to traditional antihypertensive medications.

Antihypertensive Effects

This compound has been studied for its efficacy in lowering blood pressure. A systematic review highlighted its effectiveness compared to placebo, demonstrating a notable reduction in both systolic and diastolic blood pressure across various studies . The following table summarizes the findings:

Dosage (mg) Systolic BP Reduction (mmHg) Diastolic BP Reduction (mmHg) Number of Participants
752.9 to 10.0 lower-1100
1502.0 to 10.0 lower-3786
300-4.49 lower3001
600-5.86 lower393

These results indicate that this compound can effectively reduce blood pressure levels, making it a promising candidate for hypertension management.

Case Studies and Research Findings

Several studies have focused on this compound's biological activity and its pharmacokinetics:

  • Study on Oral Bioavailability:
    Research indicated that this compound has high oral bioavailability, which is crucial for its effectiveness as an antihypertensive agent. Modifications in its chemical structure have enhanced its stability and potency as a renin inhibitor .
  • Molecular Dynamics Simulations:
    Molecular dynamics simulations have shown that this compound interacts stably with key residues in the active site of the renin enzyme (e.g., Thr25 and His41). These interactions are characterized by hydrogen bonding and hydrophobic contacts, contributing to its efficacy.
  • Comparative Analysis with Other Compounds:
    In comparison with other antihypertensive agents, this compound's selectivity for human renin sets it apart from broader-spectrum drugs. The following table compares this compound with similar compounds:
Compound Name Mechanism of Action Unique Features
PinokalantBroad-spectrum cation channel blockerTargets multiple ion channels
BecatecarinAnticancer agentDistinct anticancer properties
RitonavirAntiretroviral protease inhibitorPrimarily used for HIV treatment
LopinavirAntiretroviral protease inhibitorOften combined with Ritonavir for enhanced effect

This compound's specificity towards renin within the renin-angiotensin system makes it a unique option among antihypertensive drugs.

Properties

IUPAC Name

propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBKCWYZBHBOW-YIPNQBBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152533
Record name Terlakiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119625-78-4
Record name Terlakiren [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119625784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terlakiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERLAKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H9IP637W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terlakiren
Reactant of Route 2
Terlakiren
Reactant of Route 3
Terlakiren
Reactant of Route 4
Reactant of Route 4
Terlakiren
Reactant of Route 5
Reactant of Route 5
Terlakiren
Reactant of Route 6
Reactant of Route 6
Terlakiren

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.